Dimethyl 2-cyanopyridine-3,4-dicarboxylate

描述

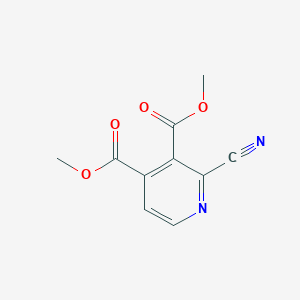

Dimethyl 2-cyanopyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H8N2O4. It is a derivative of pyridine, characterized by the presence of two ester groups and a cyano group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl 2-cyanopyridine-3,4-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-cyanopyridine with dimethyl carbonate in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

化学反应分析

Types of Reactions

Dimethyl 2-cyanopyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

科学研究应用

Pharmaceutical Applications

Dimethyl 2-cyanopyridine-3,4-dicarboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds.

Antimicrobial Activity

Research indicates that derivatives of DMCPD exhibit antimicrobial properties. For instance, zinc(II) complexes formed with DMCPD have shown moderate activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, as well as fungal strains like Candida albicans .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Zinc-DMCPD Complex | C. albicans | 62.5 µg/mL |

| Zinc-DMCPD Complex | P. aeruginosa | Not specified |

Anti-inflammatory Properties

Studies have suggested that DMCPD derivatives may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

DMCPD is also explored for its herbicidal properties. Pyridine-based compounds are known to inhibit specific biochemical pathways in plants, leading to their application as herbicides.

Herbicide Development

Research has demonstrated that DMCPD and its derivatives can selectively inhibit weed growth without affecting crop plants. This selectivity is crucial for developing environmentally friendly herbicides .

Material Science Applications

In material science, DMCPD is utilized in the development of fluorescent materials and sensors.

Fluorescent Sensors

DMCPD derivatives have been synthesized for use in fluorescent sensors that detect metal ions or environmental pollutants due to their unique photophysical properties .

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of DMCPD-derived zinc complexes against various microbial strains. The results indicated that these complexes inhibited biofilm formation in C. albicans, highlighting their potential as antifungal agents .

Case Study: Herbicide Effectiveness

Field trials demonstrated that DMCPD-based herbicides effectively reduced weed biomass by over 70% compared to untreated controls, showcasing their potential in sustainable agriculture practices .

作用机制

The mechanism by which dimethyl 2-cyanopyridine-3,4-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyano and ester groups play a crucial role in its reactivity and binding properties, allowing it to participate in a range of chemical and biological processes .

相似化合物的比较

Similar Compounds

Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate: Similar in structure but with a pyrazine ring.

2-Oxo-1,2-dihydropyridine-3-carbonitrile derivatives: These compounds share the cyano and pyridine features but differ in the presence of additional functional groups

Uniqueness

Dimethyl 2-cyanopyridine-3,4-dicarboxylate is unique due to its combination of cyano and ester groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

生物活性

Dimethyl 2-cyanopyridine-3,4-dicarboxylate is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory effects. The findings are supported by various studies, case analyses, and data tables.

Overview of this compound

This compound is a pyridine derivative characterized by the presence of two carboxylate groups and a cyano group. This structural configuration contributes to its biological activity. The compound has been studied for its potential therapeutic applications due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant inhibitory effects against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) for various pathogens. Notably, the compound shows potent activity against Candida albicans , which is particularly relevant given the rising concern of antifungal resistance.

Anticancer Properties

This compound has also been investigated for its anticancer potential. A review of cyanopyridine derivatives indicates that they can act as cytotoxic agents against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of this compound on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), the compound demonstrated an IC50 value of approximately 25 μM against HeLa cells and 30 μM against MCF-7 cells. These results suggest moderate cytotoxicity, warranting further investigation into its mechanism of action and potential as an anticancer agent .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. In particular, it has been studied for its effects on various metabolic pathways.

Table 2: Enzyme Inhibition Activities

The inhibition of thrombin and PAF indicates that this compound may have applications in managing thrombotic disorders and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies suggest that modifications to the pyridine ring or substituents can significantly alter its pharmacological profile.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for dimethyl 2-cyanopyridine-3,4-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of precursor acids or cyclization of intermediates. Optimization can leverage statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs (e.g., 2^k designs) systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict feasible pathways, reducing experimental iterations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., nitrile, ester). Mass spectrometry (MS) validates molecular weight. Cross-referencing with crystallographic data (e.g., X-ray diffraction) ensures structural accuracy .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using controlled variables (e.g., solvent grade, humidity). Document reaction kinetics and intermediate isolation steps. Utilize open-access databases (e.g., PubChem, ECHA) to validate spectral data and physical properties .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactivity. Molecular dynamics (MD) simulations assess solvation effects. Validate computational results with experimental UV-Vis and cyclic voltammetry data .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer : Perform variable-temperature NMR to detect dynamic processes (e.g., rotational barriers). Use 2D techniques (COSY, NOESY) to confirm coupling networks. Cross-validate with X-ray crystallography or high-resolution MS to rule out impurities .

Q. What experimental designs are suitable for studying the compound’s role in catalytic or pharmacological systems?

- Methodological Answer : For catalysis, use kinetic profiling (e.g., turnover frequency measurements) and in situ spectroscopy (e.g., Raman). For pharmacology, employ in vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations to map binding interactions .

Q. How can researchers address discrepancies between theoretical predictions and experimental outcomes in reaction mechanisms?

- Methodological Answer : Apply microkinetic modeling to reconcile computational pathways with observed products. Use isotopic labeling (e.g., ¹³C) to trace reaction intermediates. Incorporate machine learning to refine predictive algorithms based on experimental feedback .

Q. Methodological Challenges & Compliance

Q. What safety protocols are critical when handling this compound in advanced studies?

- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., fume hood use, PPE). Conduct hazard assessments via databases like GESTIS or CAMEO Chemicals. For waste, use approved solvent recovery systems and neutralize reactive groups (e.g., nitrile hydrolysis) .

Q. How can advanced researchers integrate heterogeneous catalysis data with reactor design principles for scale-up?

- Methodological Answer : Use computational fluid dynamics (CFD) to model mass/heat transfer in batch vs. flow reactors. Correlate catalyst turnover numbers (TON) with reactor geometry (e.g., packed-bed vs. slurry). Validate with pilot-scale trials under controlled DOE parameters .

Q. Data Management & Validation

Q. What frameworks ensure robust data integrity in computational and experimental studies of this compound?

属性

IUPAC Name |

dimethyl 2-cyanopyridine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-15-9(13)6-3-4-12-7(5-11)8(6)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAUFLPBPICUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376268 | |

| Record name | Dimethyl 2-cyanopyridine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205646-62-4 | |

| Record name | Dimethyl 2-cyanopyridine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。